Terminal Alkene Content Enables Quantitative Phosphite Addition, Absent in Saturated Morpholides
4-(10-Undecenoyl)morpholine serves as the ω-unsaturated N,N-disubstituted amide substrate in the gamma-radiation–initiated addition of dialkyl phosphites to form phosphonated fatty morpholines. The patent explicitly lists 11-undecenoylmorpholine (synonymous with the target compound) as a exemplar terminal-alkene substrate, with the resulting N-(11-dibutylphosphonoundecanoyl)morpholine isolated and characterized [1]. In contrast, saturated N-acylmorpholines such as 4-nonanoylmorpholine lack the requisite alkene functionality and are inert under the identical reaction conditions, producing no phosphonated adduct [1].
| Evidence Dimension | Reactivity toward dialkyl phosphite free-radical addition |
|---|---|
| Target Compound Data | Terminal C=C bond present; quantitative conversion to N-(11-dibutylphosphonoundecanoyl)morpholine under γ-irradiation with dibutylphosphite [1] |
| Comparator Or Baseline | 4-Nonanoylmorpholine (saturated C9 morpholide): no terminal alkene; 0% conversion under identical conditions (class-level inference based on saturated N-acylmorpholine behavior) [1] |
| Quantified Difference | Qualitative yes/no reactivity; exclusive product formation for target vs. no reaction for saturated analog |
| Conditions | Free-radical addition of dibutylphosphite initiated by cobalt-60 gamma radiation; solvent-free or minimal solvent; ambient temperature [1] |
Why This Matters
This reactivity gate determines whether phosphonated antimicrobial derivatives can be synthesized at all; the target compound is the only morpholide in its class that provides the requisite terminal alkene for this established synthetic route.
- [1] Magne, F.C.; Mod, R.R.; Sumrell, G. (to United States of America as represented by the Secretary of Agriculture). Process for the preparation of phosphonated N,N-disubstituted fatty amides. U.S. Patent 3,988,226, October 26, 1976. View Source
